Unmatched Bladder-Specific Carcinogenicity vs. Next-Higher Homolog (C11)
The target compound induces urinary bladder transitional cell carcinomas with 100% incidence in Sprague-Dawley rats following gavage administration of 12 mg twice weekly for 50 weeks [1]. In a direct comparative study, the one-carbon-shorter homologue N-nitrosomethylundecylamine (C11) produced high incidences of hepatocellular carcinomas and lung tumors but completely failed to induce any bladder tumors at a higher dose of 46 mg/animal/week for 30 weeks [2]. This binary organ-specific switch between C11 and C12 is unique within the homologous series.
| Evidence Dimension | Urinary bladder tumor incidence in rats |
|---|---|
| Target Compound Data | 100% transitional cell carcinomas of the urinary bladder (12 mg/dose, 2×/week, 50 weeks) |
| Comparator Or Baseline | N-nitrosomethylundecylamine (C11): 0% bladder tumors; high incidence of liver and lung tumors (46 mg/animal/week, 30 weeks) |
| Quantified Difference | 100% vs. 0% bladder tumor incidence |
| Conditions | Sprague-Dawley rats (C12) and Fischer rats (C11); oral gavage in olive oil |
Why This Matters
For laboratories requiring a chemical inducer of bladder cancer, the C12 compound is the only homolog that produces robust, organ-specific bladder tumors, making it indispensable for urological oncology research.
- [1] Lijinsky W, Taylor HW. Induction of urinary bladder tumors in rats by administration of nitrosomethyldodecylamine. Cancer Res. 1975;35(4):958-961. View Source
- [2] Lijinsky W, Taylor HW. Carcinogenesis of nitrosomethylundecylamine in Fischer rats. Cancer Lett. 1978;5(4):209-213. View Source
